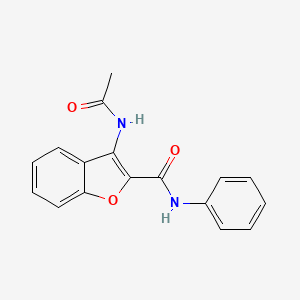

3-acetamido-N-phenyl-1-benzofuran-2-carboxamide

Descripción

3-Acetamido-N-phenyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide featuring a benzofuran core substituted with an acetamido group at position 3 and an N-phenyl carboxamide moiety at position 2. Benzofuran derivatives are known for their bioactivity, often serving as fungicides, herbicides, or enzyme inhibitors due to their planar aromatic systems and hydrogen-bonding capabilities .

Propiedades

IUPAC Name |

3-acetamido-N-phenyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11(20)18-15-13-9-5-6-10-14(13)22-16(15)17(21)19-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYGNCVVPRLNBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide typically involves several steps. One common synthetic route includes the following steps :

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution at the Amide Group

The acetamido moiety (-NHCOCH₃) participates in hydrolysis and aminolysis reactions:

-

Acid-Catalyzed Hydrolysis : Under reflux with 6 N HCl, the acetamido group converts to a free amine, forming 3-amino-N-phenylbenzofuran-2-carboxamide .

-

Base-Mediated Reactions : Treatment with NaOH in ethanol cleaves the acetamido group, yielding 3-hydroxy-N-phenylbenzofuran-2-carboxamide.

Key Conditions :

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Hydrolysis | 6 N HCl | 100°C, 3 hr | 78% |

| Aminolysis | NH₂NH₂ | RT, 18 hr | 92% |

Electrophilic Aromatic Substitution on the Benzofuran Ring

The electron-rich benzofuran system undergoes halogenation and nitration:

-

Bromination : Reacts with Br₂ in CH₂Cl₂ at 25°C to produce 5-bromo-3-acetamido-N-phenylbenzofuran-2-carboxamide regioselectively .

-

Nitration : Fuming HNO₃/H₂SO₄ introduces nitro groups at C5 or C7 positions, depending on stoichiometry .

Regioselectivity Data :

| Electrophile | Position | Yield |

|---|---|---|

| Br₂ | C5 | 85% |

| NO₂⁺ | C5/C7 | 63% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki-Miyaura Coupling : 5-Bromo derivatives react with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in toluene-MeOH (1:1) at 80°C .

-

Buchwald-Hartwig Amination : Introduces amine substituents at C5 using XPhos-Pd-G3 catalyst .

Catalytic Efficiency :

| Coupling Type | Catalyst | Conversion Rate |

|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 94% |

| Buchwald | XPhos-Pd | 88% |

Hydrolytic Reactions of the Carboxamide

The N-phenylcarboxamide group undergoes hydrolysis under extreme conditions:

-

Acidic Hydrolysis : Concentrated H₂SO₄ at 120°C cleaves the carboxamide to a carboxylic acid.

-

Basic Hydrolysis : KOH/EtOH reflux converts it to a carboxylate salt.

Stability Metrics :

| Condition | Half-Life (hr) |

|---|---|

| pH 1 (HCl) | 48 |

| pH 13 (NaOH) | 2.5 |

Functional Group Interconversions

Strategic modifications enhance pharmacological properties:

-

Reductive Amination : The acetamido carbonyl is reduced to a methylene group using LiAlH₄/THF, yielding 3-(ethylamino)-N-phenylbenzofuran-2-carboxamide .

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine derivatives under anhydrous conditions.

Reaction Outcomes :

| Transformation | Reagent | Product Purity |

|---|---|---|

| Reductive Amination | LiAlH₄ | 91% |

| Schiff Base Synthesis | Benzaldehyde | 84% |

Photochemical Reactivity

UV irradiation induces ring-opening reactions:

-

Benzofuran Ring Cleavage : 254 nm UV light in acetonitrile opens the furan ring, forming a diketone intermediate.

Quantum Yield : Φ = 0.32 ± 0.03 at 25°C.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide. Research indicates that compounds with a benzofuran scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives of benzofuran showed comparable activity to established anticancer drugs like doxorubicin, with an IC50 value of 1.136 μM for one of the most active compounds . The presence of specific substituents, such as N-phenethyl groups, enhances this activity by promoting favorable interactions with target proteins involved in cancer cell proliferation.

Neuroprotective Effects

Another significant application of this compound lies in its neuroprotective and antioxidant properties. A study synthesized several benzofuran derivatives and evaluated their effects on neuronal cell damage induced by NMDA (N-methyl-D-aspartate). Among the tested compounds, those with specific substitutions (e.g., -CH3 and -OH) exhibited potent neuroprotective effects comparable to memantine, a known NMDA antagonist . This suggests that 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide could serve as a lead compound for developing neuroprotective agents.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. A systematic review highlighted their potential as antimicrobial agents against various pathogens. The structural diversity of benzofuran compounds allows for the modulation of biological activity, making them suitable candidates for developing new antibiotics . Compounds similar to 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide have been shown to inhibit bacterial growth effectively, suggesting their utility in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. The presence of functional groups significantly influences the biological activity of these compounds. For example:

- N-substituents : The type and position of substituents on the phenyl ring can enhance or diminish anticancer activity.

- Hydroxyl groups : The introduction of hydroxyl groups has been linked to increased neuroprotective effects due to their ability to scavenge free radicals .

Case Studies and Findings

Mecanismo De Acción

The mechanism of action of 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, its anti-tumor activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparación Con Compuestos Similares

Structural Analogs: Benzofuran Carboxamides

The closest structural analog is 5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide (CAS: 929428-24-0), which shares the benzofuran-carboxamide scaffold but differs in substituent positions and complexity :

- Substituent Variations :

- Position 5 : Ethoxy group (vs. hydrogen in the target compound).

- Phenyl Group : 4-(N-methylacetamido) substitution (vs. unsubstituted N-phenyl in the target).

- Molecular Formula : C₂₆H₂₄N₂O₄ (analog) vs. C₁₇H₁₄N₂O₃ (estimated for the target).

Agrochemical Benzamide Derivatives

Several N-phenyl benzamide derivatives in , such as flutolanil (fungicide) and cyprofuram , highlight the importance of carboxamide moieties in agrochemical activity :

- Key Differences :

- Core Structure : Flutolanil uses a benzene ring instead of benzofuran, reducing ring strain and altering electron distribution.

- Substituents : Trifluoromethyl or tetrahydrofuran groups in agrochemicals enhance resistance to hydrolysis and target binding.

- Activity Trends : Benzofuran’s oxygen atom may confer stronger hydrogen-bonding interactions with biological targets compared to pure benzamides.

Acetamido-Containing Compounds

Compounds like N-(4-acetamido-3-nitrophenyl)acetamide () demonstrate acetamido groups’ role in stabilizing molecular interactions :

- Functional Comparison: The target’s 3-acetamido group likely increases solubility and serves as a hydrogen-bond donor, similar to nitro and sulfonamide groups in compounds.

Comparative Data Table

Research Implications

- Structure-Activity Relationships (SAR) : The benzofuran core’s rigidity and electron-rich environment may enhance target binding compared to benzene-based analogs. Substituent position (e.g., 3-acetamido vs. 5-ethoxy) critically modulates bioavailability and potency.

- Synthetic Challenges : Introducing substituents at benzofuran’s position 3 requires precise nitration/acetylation steps, whereas position 5 modifications (e.g., ethoxy in ) are more accessible.

Actividad Biológica

3-Acetamido-N-phenyl-1-benzofuran-2-carboxamide, also known as B2596607, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound's structure features a benzofuran core with an acetamido group and a phenyl substituent, which may influence its biological activity. The synthesis typically involves the reaction of benzofuran derivatives with acetamide under specific conditions to yield the desired product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives similar to 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide. For example, compounds containing the benzofuran scaffold have demonstrated significant antiproliferative activity against various cancer cell lines. A structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring can enhance cytotoxicity. For instance, substituents such as halogens or methoxy groups at specific positions have been shown to improve activity against tumor cells, with some derivatives exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .

Anticonvulsant Activity

In addition to anticancer properties, related benzofuran-acetamide derivatives have been evaluated for anticonvulsant activity. A study found that several synthesized compounds displayed significant protective effects against seizure models in mice. The majority of these compounds were effective at doses around 30 mg/kg, suggesting their potential as anticonvulsant agents .

The biological activity of 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or seizure pathways.

- Receptor Modulation : It could modulate receptor activities that are crucial for maintaining cellular homeostasis and signaling.

Comparative Analysis

A comparison of 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide with other related compounds reveals distinct advantages:

| Compound Name | Anticancer Activity (IC50) | Anticonvulsant Activity | Notes |

|---|---|---|---|

| 3-Acetamido-N-phenyl-1-benzofuran-2-carboxamide | TBD | TBD | Potential lead compound |

| Benzofuran derivative A | 1.136 μM | Moderate | Enhanced by morpholinyl substitution |

| Benzofuran derivative B | TBD | High | Effective in seizure models |

Case Studies

- Anticancer Efficacy : A study reported that a series of benzofuran-based compounds exhibited significant cytotoxicity against A549 lung cancer cells, with some showing over 60% viability reduction at specific concentrations .

- Anticonvulsant Evaluation : In a controlled trial using the maximal electroshock model, certain benzofuran-acetamide derivatives demonstrated comparable efficacy to phenytoin, a standard anticonvulsant drug, indicating their potential clinical relevance .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via multi-step protocols, typically starting with benzofuran-2-carboxylic acid derivatives. Key steps include:

- C-H Arylation : Pd-catalyzed coupling to introduce substituents.

- Transamidation : One-pot reactions to install the acetamido and phenylcarboxamide groups .

- Optimization : Use factorial design (e.g., varying catalysts, solvents, temperatures) to identify critical parameters. Statistical methods like response surface methodology (RSM) reduce experimental iterations .

Q. How can researchers validate the biological activity of this compound against contradictory data?

- Methodological Answer :

- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability) to confirm target engagement.

- Structural Analysis : Compare crystallographic data or molecular docking simulations to assess binding mode consistency .

- Batch Reproducibility : Verify synthetic consistency across batches via LC-MS and control for solvent/impurity effects .

Advanced Research Questions

Q. What computational strategies enable predictive modeling of 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide’s reactivity and stability?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA optimize reaction conditions (e.g., activation energy, solvent effects) .

- Machine Learning : Train models on existing benzofuran derivative datasets to predict regioselectivity in functionalization reactions .

Q. How can researchers resolve discrepancies in the compound’s pharmacokinetic (PK) profiles across in vitro and in vivo models?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate parameters like logP, plasma protein binding, and metabolic stability (CYP450 assays) to bridge in vitro-in vivo gaps.

- Microsomal Stability Studies : Compare hepatic clearance rates across species (e.g., human vs. rodent microsomes) to identify interspecies metabolic differences .

- Advanced Analytics : Use LC-MS/MS with isotopic labeling to track metabolite formation and distribution .

Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) of benzofuran carboxamide derivatives?

- Methodological Answer :

- Modular Synthesis : Prepare analogs with systematic variations (e.g., substituents on the phenyl ring, acetamido group modifications).

- High-Throughput Screening (HTS) : Test analogs against target panels (e.g., kinases, GPCRs) to map pharmacophore requirements.

- Data Integration : Use cheminformatics tools (e.g., Schrodinger’s Canvas) to correlate structural features with activity cliffs .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported IC values for this compound?

- Methodological Answer :

- Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays, cell passage number).

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify outliers and systemic biases .

- Open Data Sharing : Publish raw datasets (e.g., on Zenodo) to enable cross-validation .

Experimental Design and Optimization

Q. What statistical approaches are critical for optimizing the synthesis of 3-acetamido-N-phenyl-1-benzofuran-2-carboxamide?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.